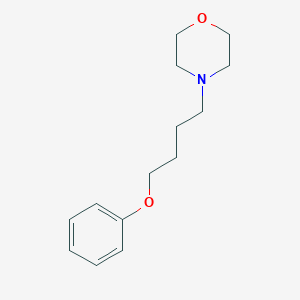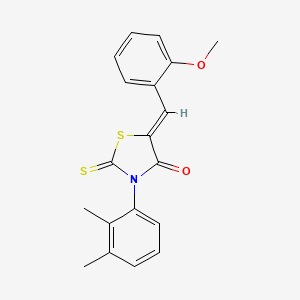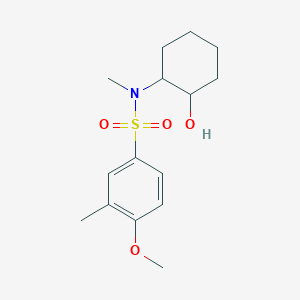![molecular formula C14H15ClN2OS B4773158 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4773158.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea
Übersicht
Beschreibung
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea, also known as Diuron, is a widely used herbicide that belongs to the family of phenylurea herbicides. It was first introduced in the 1950s and is still used today due to its effectiveness in controlling weeds in various agricultural crops, turf, and non-crop areas.
Wissenschaftliche Forschungsanwendungen
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been extensively studied for its herbicidal properties, but it has also been investigated for its potential use in other areas such as cancer research. Studies have shown that N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been shown to have antifungal and antibacterial properties.
Wirkmechanismus
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea works by inhibiting photosynthesis in plants. It blocks the electron transport chain in the chloroplasts, which leads to a decrease in ATP production and ultimately causes the death of the plant. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is also known to inhibit the activity of certain enzymes involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can have both acute and chronic effects on non-target organisms. Acute exposure to N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea can cause toxicity in aquatic organisms, while chronic exposure can lead to changes in behavior, reproduction, and growth. In mammals, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea has been shown to cause liver damage and disrupt the endocrine system.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, and it has been extensively studied. However, its toxicity to non-target organisms can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several areas where further research on N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is needed. One area is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area is the investigation of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea's potential use in cancer research, as well as its effects on the endocrine system. Additionally, more research is needed to understand the long-term effects of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea on the environment and human health.
Conclusion:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties. However, it also has potential applications in other areas such as cancer research. Its mechanism of action is well understood, but its toxicity to non-target organisms can make it difficult to use in certain experiments. Further research is needed to develop new herbicides, investigate N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-methylphenyl)urea's potential use in cancer research, and understand its long-term effects on the environment and human health.
Eigenschaften
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-3-5-11(6-4-9)17-14(18)16-10(2)12-7-8-13(15)19-12/h3-8,10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMXGKRDRQKKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide](/img/structure/B4773087.png)
![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4773097.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4773110.png)
![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)

![4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4773159.png)
![7-(difluoromethyl)-N-[4-(dimethylamino)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4773161.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4773172.png)